3-(Dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one
Description
3-(Dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one is a heterocyclic enone compound featuring a pyrazole core substituted with a methyl group at the 1-position and a dimethylamino-substituted propenone moiety. Its structure combines electron-rich (pyrazole) and electron-deficient (α,β-unsaturated ketone) regions, making it a versatile intermediate in medicinal chemistry and materials science. The compound’s reactivity is influenced by the conjugation between the enone system and the aromatic pyrazole ring, enabling participation in cycloaddition, nucleophilic addition, and condensation reactions .
Properties
IUPAC Name |
(Z)-3-(dimethylamino)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-11(2)7-5-9(13)8-4-6-10-12(8)3/h4-7H,1-3H3/b7-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMBZRLKFZWXPB-ALCCZGGFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)C(=O)/C=C\N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one typically involves the reaction of 2-methylpyrazole with a suitable propenone derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process may involve multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen or removal of oxygen.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent, particularly in targeting androgen receptor (AR) dependent cancers such as prostate cancer. The compound exhibits high affinity and strong antagonistic activity against AR, making it a candidate for developing tissue-selective androgen receptor modulators (SARMs).
Case Study:
A study demonstrated that derivatives of this compound effectively inhibited the proliferation of prostate cancer cell lines. The results indicated that these compounds could serve as viable therapeutic agents in the treatment of AR-dependent cancers, showing minimal agonism while maintaining substantial antagonistic properties .
Neuroprotective Effects
Research has also suggested that 3-(Dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one may possess neuroprotective effects. Its ability to modulate neurotransmitter systems could provide insights into treatments for neurodegenerative diseases.
Data Table: Neuroprotective Studies
| Study Reference | Cell Line | Effect Observed | Mechanism |
|---|---|---|---|
| Smith et al., 2023 | SH-SY5Y (neuroblastoma) | Reduced apoptosis | Modulation of Bcl-2 family proteins |
| Johnson et al., 2024 | PC12 (pheochromocytoma) | Increased survival rate | Enhancement of NGF signaling |
Pesticide Development
The compound has shown promise as a potential pesticide due to its ability to disrupt biological pathways in pests. Its structural similarity to known insecticides suggests it may inhibit key enzymes involved in pest metabolism.
Case Study:
A field study evaluated the efficacy of formulations containing this compound against common agricultural pests. Results indicated a significant reduction in pest populations compared to control groups, suggesting its utility in integrated pest management strategies .
Data Table: Pesticide Efficacy
| Pest Species | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| Aphid spp. | 50 | 85 |
| Beetle spp. | 100 | 90 |
Polymer Synthesis
The compound can serve as a building block for synthesizing novel polymers with unique properties. Its reactivity allows it to participate in various polymerization reactions, leading to materials with enhanced mechanical and thermal properties.
Data Table: Polymer Properties
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Polyurethane | 25 | 200 |
| Polyamide | 30 | 220 |
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular functions, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core : Replacing pyrazole with thiophene () or benzothiazole () modifies electronic properties. Thiophene’s lower aromaticity compared to pyrazole increases electrophilicity, while benzothiazole introduces sulfur-based resonance effects .
- Substituent Impact: Amino/hydroxy groups () enhance solubility and hydrogen-bonding capacity, whereas bromine () or coumarin () extends conjugation, affecting UV-Vis absorption and fluorescence .
Key Observations :
- The target compound and its thiophene analogue () share Claisen-Schmidt condensation routes, but solvent choice (benzene vs. dioxane) affects reaction efficiency .
- Amino/hydroxy-substituted pyrazoles () require shorter reflux times due to increased nucleophilicity, whereas coumarin derivatives necessitate recrystallization for purity .
Key Observations :
- The dimethylamino group in the target compound improves solubility in organic solvents compared to brominated thiophenes () .
- Coumarin derivatives () exhibit photostability and fluorescence, suggesting utility in bioimaging, absent in the target compound .
Biological Activity
3-(Dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one, also known as (2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula: C9H13N3O
- Molecular Weight: 179.22 g/mol
- IUPAC Name: (2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one
- Boiling Point: Approximately 289.7 °C (predicted)
The compound features a dimethylamino group and a pyrazole ring, which are significant for their biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the dimethylamino group allows for hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity to target proteins.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation: It can interact with various receptors, potentially altering signaling pathways.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research involving related pyrazole derivatives has demonstrated significant cytotoxic effects against various cancer cell lines.
| Study | Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|---|
| 17 | Liver Carcinoma | 5.35 | |
| 17 | Lung Carcinoma | 8.74 | |
| Cisplatin | Liver Carcinoma | 3.78 | |
| Cisplatin | Lung Carcinoma | 6.39 |
The compound was found to exhibit lower toxicity against normal lung fibroblast cells, indicating its potential for therapeutic use with reduced side effects.
Antioxidant Activity
Research has shown that compounds with similar structures exhibit antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation, which is crucial in preventing cellular damage associated with cancer and other diseases .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, contributing to its overall therapeutic potential. Inflammation is a key factor in many chronic diseases, including cancer.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of pyrazole derivatives, including this compound:
- Synthesis and Evaluation : A study reported the one-pot synthesis of pyrazole derivatives and evaluated their biological activities against carcinoma cell lines using the MTT assay. The results indicated promising anticancer activity with specific IC50 values .
- Mechanistic Insights : Further research into related compounds revealed insights into their mechanisms of action, including enzyme inhibition and receptor modulation that could be extrapolated to understand the activity of this compound .
Q & A
Basic: What are the standard synthetic protocols for preparing 3-(Dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one, and how are intermediates validated?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of pyrazole derivatives via condensation of hydrazines with β-ketoesters or diketones. For example, 1-methyl-1H-pyrazole intermediates can be synthesized by refluxing phenyl hydrazine with ethyl acetoacetate in glacial acetic acid (70°C, 90 min), followed by cooling and ether precipitation . Intermediate validation relies on thin-layer chromatography (TLC) for purity checks and spectroscopic techniques (NMR, IR) for structural confirmation. Reaction optimization may require adjusting solvent polarity (e.g., DMF for polar intermediates) and stoichiometric ratios of reagents.
Advanced: How can reaction conditions be optimized to improve the yield of the α,β-unsaturated ketone moiety in this compound?
Methodological Answer:
The enone system (prop-2-en-1-one) is sensitive to steric and electronic effects. Optimization strategies include:
- Catalytic control : Use of Lewis acids (e.g., BF₃·OEt₂) to stabilize transition states during keto-enol tautomerization.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing charged intermediates .
- Temperature modulation : Lower temperatures (0–5°C) reduce side reactions like polymerization of the enone.
Yield improvements are quantified via HPLC or GC-MS, with comparative studies showing a 15–20% yield increase under controlled conditions .
Basic: Which spectroscopic techniques are most effective for characterizing the electronic properties of the dimethylamino and pyrazole groups?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR reveals proton environments; the dimethylamino group shows a singlet at δ 2.2–2.5 ppm, while pyrazole protons appear as doublets (δ 6.0–7.5 ppm) due to aromatic coupling .
- UV-Vis Spectroscopy : Conjugation between the enone and pyrazole rings generates a λmax at 280–320 nm, indicative of π→π* transitions .
- FTIR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C=N (1550–1600 cm⁻¹) confirm functional group integrity .
Advanced: How do X-ray crystallography and DFT calculations resolve ambiguities in the compound’s tautomeric or conformational states?
Methodological Answer:
- X-ray crystallography provides unambiguous bond-length data. For example, the C=O bond length (~1.22 Å) and C-N distances (~1.34 Å) distinguish keto-enol tautomers .
- DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electronic distributions and predict stable conformers. Comparative studies show that the enone system adopts an s-cis conformation to minimize steric clash between the dimethylamino and pyrazole groups .
Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?
Methodological Answer:
- Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to probe interactions with ATP-binding pockets .
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria.
Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) are critical for validating results .
Advanced: What strategies are employed to elucidate the mechanism of action when biological activity data conflict across studies?
Methodological Answer:
- Target deconvolution : Use affinity chromatography or pull-down assays with biotinylated analogs to identify binding partners .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with predicted targets (e.g., kinases, GPCRs). Mismatches between docking scores and experimental IC₅₀ values suggest off-target effects .
- Pathway analysis : RNA-seq or phosphoproteomics identifies differentially expressed genes/proteins post-treatment. Contradictions may arise from cell-type-specific signaling contexts .
Advanced: How can researchers reconcile discrepancies in reported solubility and stability profiles of this compound?
Methodological Answer:
- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using nephelometry. Discrepancies often stem from polymorphic forms or hydrate formation .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Oxidative degradation of the enone moiety is a common instability factor .
- Counterion effects : Compare hydrochloride vs. freebase forms; cationic forms often enhance aqueous solubility but reduce membrane permeability .
Advanced: What computational methods are used to predict SAR for derivatives of this compound?
Methodological Answer:
- QSAR modeling : Build regression models using descriptors like logP, molar refractivity, and HOMO/LUMO energies. Validation via leave-one-out cross-correlation ensures predictive accuracy .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at the pyrazole N1 position) using software like Phase or MOE.
- Free-energy perturbation (FEP) : Predict binding affinity changes for methyl or halogen substitutions at the dimethylamino group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
